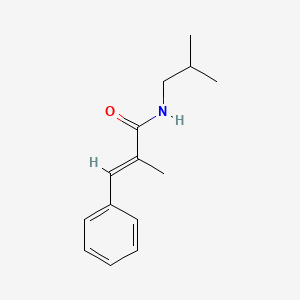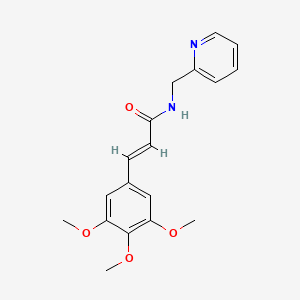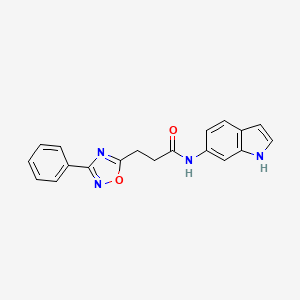
(2E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide is a chemical compound with the molecular formula CHNO.
Structure: It consists of a phenyl group (CH) attached to a propenamide moiety (CHNO) via a double bond.
IUPAC Name: The systematic IUPAC name for this compound is (2E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide.
Biological Relevance: While its biological functions are diverse, further research is needed to fully understand its significance.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various routes, including multicomponent reactions and solvent-free conditions.
Reaction Conditions: Researchers have used microwave and ultraviolet irradiation-promoted synthesis with eco-friendly catalysts.
Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes for efficiency and scalability.
Chemical Reactions Analysis
Reactivity: 2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide can undergo various reactions
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Unique Features: Its specific substitution pattern and aromatic ring arrangement distinguish it.
Similar Compounds:
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-11(2)10-15-14(16)12(3)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,15,16)/b12-9+ |
InChI Key |
LWJYXBPEIRQHIY-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11011224.png)

![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011231.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11011238.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11011256.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11011263.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B11011268.png)

![6-cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011273.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11011282.png)
![4-ethyl-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011288.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11011294.png)
![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11011299.png)
